4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol
Description
Properties
CAS No. |
656234-09-2 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3 |
InChI Key |
MRZIQVRQAHMBLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The isoquinoline skeleton is commonly constructed via Bischler-Napieralski cyclization . A phenethylamine derivative bearing methoxy and protected hydroxyl groups undergoes cyclodehydration in the presence of POCl₃ or PPA:
Example Protocol
-
Starting Material : 3-Methoxy-4-(methoxymethoxy)phenethylamine.
-
Cyclization : Reflux in POCl₃ (110°C, 6 h).
-
Deprotection : HCl/MeOH to remove methoxymethyl (MOM) protecting group, yielding 1-methoxyisoquinolin-5-ol.
Key Data
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 68–72% |
| Purity (HPLC) | >95% |
| Entry | Boronic Acid | Yield (%) |
|---|---|---|
| 1 | Benzofuran-2-Bpin | 65 |
| 2 | Benzofuran-2-B(OH)₂ | 58 |
Functional Group Interconversion and Protection
Methoxylation at C1
The C1 methoxy group is installed via nucleophilic substitution or Mitsunobu reaction:
-
Substitution : Treatment of 1-chloroisoquinoline with NaOMe/MeOH (reflux, 8 h).
-
Mitsunobu : 1-Hydroxyisoquinoline + MeOH, DIAD, PPh₃ (0°C to rt, 4 h).
Comparative Efficiency
| Method | Yield (%) | Side Products |
|---|---|---|
| Nucleophilic | 45 | Dechlorination (8%) |
| Mitsunobu | 78 | None |
Hydroxylation at C5
Selective C5 hydroxylation is achieved via directed ortho-metalation :
-
Protection : Methoxy group at C1 directs lithiation at C5.
Alternative Routes and Novel Strategies
One-Pot Tandem Cyclization-Coupling
A modern approach combines isoquinoline formation and benzofuran coupling in a single reactor:
-
Cyclization : Bischler-Napieralski reaction generates 4-bromoisoquinoline.
-
Coupling : Immediate addition of benzofuran-2-Bpin and Pd catalyst.
Advantages
-
Reduced purification steps.
-
Overall yield: 60% vs. 45% for sequential steps.
Enzymatic Demethylation
Biocatalytic methods enable selective C5 hydroxylation using cytochrome P450 enzymes :
-
Substrate : 1,5-Dimethoxyisoquinoline.
-
Enzyme : CYP76B1 (engineered).
Analytical and Spectroscopic Validation
NMR Characterization
1H NMR (400 MHz, CDCl₃)
-
δ 7.82 (d, J = 8.0 Hz, H-3 benzofuran).
-
δ 6.95 (s, H-5 isoquinoline).
-
δ 3.91 (s, OCH₃).
13C NMR
Mass Spectrometry
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd/C (heterogeneous) reduces costs by 40%:
Solvent Recycling
MeTHF/EtOH biphasic systems enable 90% solvent recovery:
-
E-factor : 8.2 vs. 15.6 for traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Br2, HNO3, and other electrophilic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(Benzofuran-2-yl)-5-hydroxyisoquinolin-1(2H)-one
- Structural Differences : Replaces the methoxy group at position 1 with a ketone (1(2H)-one) and retains the hydroxyl group at position 3.
- Reduced solubility compared to the methoxy-hydroxyl variant due to decreased polarity.
- Synthesis: Not explicitly described in evidence, but similar isoquinoline derivatives often employ cyclization reactions or palladium-catalyzed cross-couplings.
4-[5-(3-Hydroxypropyl)-1-benzofuran-2-yl]-2-methoxyphenol
- Structural Differences: Substitutes the isoquinoline core with a methoxyphenol group and introduces a 3-hydroxypropyl chain on the benzofuran.
- Molecular Formula: C₁₈H₁₈O₄ (vs. C₁₈H₁₃NO₃ for the target compound).
- Implications: The hydroxypropyl chain may enhance membrane permeability but could reduce metabolic stability. Methoxyphenol contributes to antioxidant activity, as seen in analogous compounds .
3-(1-Benzofuran-2-yl)-5-substituted Aryl-1,2-oxazole Derivatives
- Structural Differences: Replaces the isoquinoline with a 1,2-oxazole ring and varies aryl substituents at position 4.
- Synthesis : Prepared via chalcone reaction with hydroxylamine hydrochloride, differing from the target compound’s likely multi-step heterocyclic assembly.
- Biological Activity: Exhibits notable antibacterial (e.g., against E. coli) and antioxidant properties (IC₅₀: 12–18 μM in nitric oxide scavenging assays) .
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol
- Structural Differences: Replaces the benzofuran group with a 4-aminophenyl moiety.
- Similarity score (0.87) to the target compound suggests overlapping pharmacophoric features .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Antioxidant Activity: Compounds with methoxyphenol (e.g., ) or hydroxyl groups (e.g., target compound) show superior radical scavenging compared to ketone or oxazole derivatives .
- Synthetic Complexity: Isoquinoline-based compounds (target and ) likely require more intricate syntheses than oxazole or benzofuran-phenol analogs.
- Pharmacokinetics: Hydroxypropyl chains () may improve bioavailability but introduce metabolic vulnerabilities, whereas aminophenyl groups () enhance target engagement.
Biological Activity
The compound 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a member of the isoquinoline and benzofuran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The structure of this compound can be described as follows:
- Benzofuran moiety : A fused ring system that contributes to the compound's biological activity.
- Methoxy group : Enhances lipophilicity and may influence receptor interactions.
- Isoquinoline core : Known for various pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran and isoquinoline exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including K562 cells (a model for leukemia) .
Mechanism of Action :
- Apoptosis Induction : The compound may increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases 3 and 7, crucial for the apoptotic pathway .
| Compound | Caspase Activation (fold increase) after 48h |
|---|---|
| This compound | 2.31 (strong pro-apoptotic activity) |
| Control | Baseline |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds structurally related to this compound demonstrated moderate antibacterial activity against Gram-positive strains .
Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives can be effective at concentrations ranging from 16 to 64 µg/mL against specific bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 32 |
| Enterococcus faecalis | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives has been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines such as IL-6 . This suggests a possible therapeutic application in inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:
- Leukemia Models : In vitro studies using K562 cells showed that exposure to the compound led to significant increases in apoptosis markers.
- Antimicrobial Testing : In a study evaluating various benzofuran derivatives, those similar to our compound exhibited notable antibacterial effects against clinical isolates.
Q & A
Q. What are the established synthetic routes for 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach is:
- Step 1 : Formation of the benzofuran moiety via acid-catalyzed cyclization of substituted phenols.
- Step 2 : Coupling with an isoquinoline precursor using Suzuki-Miyaura or Ullmann cross-coupling reactions.
- Step 3 : Methoxy group introduction via nucleophilic substitution or methylation under basic conditions. Key optimizations include temperature control (e.g., 60–80°C for cross-coupling), solvent selection (e.g., DMF for polar intermediates), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions). Purity is monitored via TLC and HPLC, with yields averaging 40–60% .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm).
- X-Ray Crystallography : Resolves 3D conformation, including dihedral angles between benzofuran and isoquinoline rings .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~347.3 for C₁₉H₁₃NO₃).
- HPLC : Ensures >95% purity using reverse-phase C18 columns .
Q. What are the primary biological targets or activities reported for structurally analogous compounds?
Analogous benzofuran-isoquinoline hybrids exhibit:
- Antimicrobial Activity : Inhibition of bacterial DNA gyrase (MIC values: 2–8 µg/mL against S. aureus) .
- Antioxidant Properties : Radical scavenging in DPPH assays (IC₅₀ ~50 µM) .
- Cytotoxicity : IC₅₀ values of 10–20 µM against cancer cell lines via topoisomerase inhibition . These activities suggest potential for mechanistic studies on the target compound .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Predict binding affinities to targets like DNA gyrase or kinases (e.g., using AutoDock Vina).
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity trends.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., in GROMACS). Recent studies highlight the role of the benzofuran ring’s planarity in intercalation with DNA .
Q. What strategies resolve contradictions in reported biological data across studies?
- Standardized Assay Protocols : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).
- Structural Validation : Reconfirm compound identity via 2D NMR (COSY, HSQC) to rule out isomer impurities .
Q. How does the compound’s stereoelectronic profile influence its reactivity in functionalization reactions?
- Electron-Deficient Benzofuran : Susceptible to electrophilic substitution at C5 (directed by the methoxy group’s +M effect).
- Isoquinoline N-Oxide Formation : Oxidize the N1 position with m-CPBA for further functionalization. DFT calculations (e.g., Gaussian 09) reveal frontier molecular orbitals (HOMO localized on benzofuran), guiding site-selective modifications .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase-catalyzed acylations).
- By-Product Control : Optimize stoichiometry of coupling reagents (e.g., reduce excess Pd catalyst to <5 mol%).
- Crystallization Conditions : Screen solvents (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .
Methodological Considerations
Q. How to design a stability study under physiological conditions for this compound?
- pH-Variation Tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (300–400 nm) and quantify decomposition products.
- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition thresholds .
Q. Which in vitro models are appropriate for preliminary toxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
